Acetamide, N,N-dimethyl-2-(2,6-xylidino)-
Description
Contextualizing Acetamide (B32628) Derivatives within Amide Chemistry
The amide bond is one of the most fundamental and prevalent functional groups in organic chemistry and biochemistry, forming the backbone of peptides and proteins. rsc.org Acetamide (CH₃CONH₂) and its derivatives are cornerstone compounds for studying the synthesis and reactivity of this functional group. Amides are generally less reactive to nucleophilic acyl substitution than other carboxylic acid derivatives like acid chlorides or esters, a stability that is crucial to their function in biological systems. libretexts.org
The synthesis of amides is a central topic in organic chemistry, with numerous established methods. rsc.org The most common approaches involve the reaction of a carboxylic acid derivative with an amine. libretexts.org The direct condensation of a carboxylic acid and an amine is possible but often requires high temperatures, while milder conditions can be achieved using coupling agents or by activating the carboxylic acid as an acid chloride or anhydride. libretexts.orgalgoreducation.com
| Synthesis Method | Reactants | Key Features |
| From Acyl Chlorides | Acyl Chloride + Amine/Ammonia | Often rapid and exothermic; typically requires a base to neutralize the HCl byproduct. acs.org |
| From Acid Anhydrides | Acid Anhydride + Amine/Ammonia | A common and efficient method for forming simple amides. libretexts.org |
| From Carboxylic Acids | Carboxylic Acid + Amine | Requires a coupling agent (e.g., DCC, EDC) or high temperatures for direct condensation. algoreducation.com |
| Ritter Reaction | Alcohol/Alkene + Nitrile | Occurs in a strong acid environment, proceeding via a carbocation intermediate. |
The reactivity of acetamide derivatives is characterized by hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine, and reduction, typically with powerful reducing agents like lithium aluminum hydride (LiAlH₄), to produce amines. libretexts.org These transformations make acetamide derivatives versatile intermediates in multi-step organic synthesis.
Significance of 2,6-Xylidino Moieties in Organic Synthesis
The 2,6-xylidino group, derived from 2,6-dimethylaniline (B139824), is a critical structural motif, particularly in the fields of medicinal chemistry and materials science. nih.govguidechem.com Its incorporation into a molecule imparts several important properties. The two methyl groups positioned ortho to the amino group create significant steric hindrance. This steric bulk can influence the molecule's conformation, restrict rotation around the aryl-nitrogen bond, and shield the nitrogen atom from certain chemical reactions.
In medicinal chemistry, the 2,6-xylidino moiety is a hallmark of the "-caine" family of local anesthetics, including Lidocaine (B1675312), Bupivacaine, and Mepivacaine. nih.gov In these structures, the aromatic ring and its methyl substituents contribute to the lipophilicity of the molecule, which is essential for it to penetrate nerve membranes. Furthermore, the steric hindrance provided by the methyl groups helps to protect the adjacent amide bond from rapid enzymatic hydrolysis in the body, thereby increasing the duration of the anesthetic action. nbinno.com Beyond pharmaceuticals, 2,6-dimethylaniline serves as a precursor for various agrochemicals and dyes. guidechem.comguidechem.com
| Compound Name | Class / Application | Significance of 2,6-Xylidino Moiety |
| Lidocaine | Local Anesthetic, Antiarrhythmic | Provides lipophilicity and steric protection of the amide bond from hydrolysis. nih.gov |
| Bupivacaine | Local Anesthetic | Contributes to the molecule's potency and long duration of action. guidechem.com |
| Mepivacaine | Local Anesthetic | Forms the core aromatic structure essential for anesthetic activity. |
| Metalaxyl | Fungicide | Serves as a key building block in the synthesis of this agrochemical. |
| Metazachlor | Herbicide | Acts as a crucial precursor for the synthesis of the herbicide. |
Research Gaps and Future Directions in N,N-Dimethyl-2-(2,6-xylidino)acetamide Studies
A notable gap in the current scientific literature is the limited research focused specifically on Acetamide, N,N-dimethyl-2-(2,6-xylidino)-. uni.lu While its structure is known and it is commercially available from some suppliers, comprehensive studies on its synthesis, physicochemical properties, and potential applications are scarce, especially when compared to its well-documented diethyl analog, Lidocaine. nih.gov
This research gap presents several opportunities for future investigation:
Optimized Synthesis and Characterization: A logical first step would be the development and optimization of a synthetic route. A probable pathway would be analogous to the synthesis of Lidocaine, involving a two-step process:
Step 1: The acylation of 2,6-dimethylaniline with chloroacetyl chloride to form the intermediate 2-chloro-N-(2,6-dimethylphenyl)acetamide. acs.orgmuni.czumass.edu
Step 2: A nucleophilic substitution reaction between this intermediate and dimethylamine (B145610) to yield the final product. muni.czcerritos.edu Following synthesis, a full spectroscopic characterization (NMR, IR, Mass Spectrometry) and determination of physical properties (melting point, solubility) would be essential.
Pharmacological Evaluation: Given its structural similarity to Lidocaine, a primary avenue for research is the investigation of its pharmacological profile. Studies could assess its potential as a local anesthetic, comparing its potency, onset, and duration of action to Lidocaine. This would provide valuable insight into the structure-activity relationship, specifically the role of the N-alkyl substituents (dimethyl vs. diethyl) on activity. Other potential activities to explore, based on related acetamide structures, include anti-inflammatory, anticonvulsant, antiarrhythmic, or enzyme inhibitory effects. nih.govresearchgate.netarchivepp.com
Advanced Applications: The broader field of N-substituted acetamide derivatives is rapidly expanding, with applications beyond traditional pharmacology. wustl.edunih.gov Future research could explore the potential of Acetamide, N,N-dimethyl-2-(2,6-xylidino)- as a ligand for metal complexes, a building block in polymer science, or as a modulator for biological targets such as the translocator protein (TSPO), where related acetamide structures have shown promise. wustl.edu Such studies would contribute not only to the understanding of this specific molecule but also to the broader development of advanced materials and therapeutic agents based on the versatile acetamide scaffold.
Structure
2D Structure
3D Structure
Properties
CAS No. |
77045-28-4 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(2,6-dimethylanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C12H18N2O/c1-9-6-5-7-10(2)12(9)13-8-11(15)14(3)4/h5-7,13H,8H2,1-4H3 |
InChI Key |
GITDGRCAOGDHCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC(=O)N(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Acetamide, N,n Dimethyl 2 2,6 Xylidino
Chemo- and Regioselective Synthesis of the Amide Linkage
A foundational and direct method for creating the initial amide structure involves the acylation of 2,6-dimethylaniline (B139824). This reaction introduces an acetyl group to the nitrogen atom of the aniline (B41778) derivative. The choice of the acylating agent is crucial and can be tailored based on the desired scale and reaction conditions. A common precursor, 2-Chloro-N-(2,6-dimethylphenyl)acetamide, is synthesized through the reaction of 2,6-dimethylaniline with chloroacetyl chloride. chegg.com This reaction is typically performed in the presence of a mild base, such as sodium acetate (B1210297) or sodium bicarbonate, to neutralize the hydrochloric acid generated during the reaction. Various organic solvents, including diethyl ether or 1,2-dichloroethane, can be employed for this purpose.
Novel Amidation Strategies for N,N-Dimethyl Amides
While direct amidation of carboxylic acids with amines is a fundamental transformation, modern synthetic chemistry has seen the development of numerous sophisticated methods for the formation of N,N-disubstituted amides. These strategies often focus on enhancing reaction efficiency, minimizing side products, and employing milder conditions. For the synthesis of compounds like Acetamide (B32628), N,N-dimethyl-2-(2,6-xylidino)-, a key step would be the formation of the N,N-dimethylamide group.
One prevalent approach involves the use of coupling agents that activate the carboxylic acid moiety, facilitating the subsequent nucleophilic attack by the amine. A wide array of such reagents is available, ranging from carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) to phosphonium (B103445) and uronium salts.
Another strategy is the aminolysis of esters. While less common for the direct synthesis of N,N-dimethyl amides from simple esters due to the relatively low reactivity, activated esters can be employed to drive the reaction forward.
More recently, catalytic methods have gained prominence. For instance, the palladium-catalyzed hydroaminocarbonylation of alkenes and alkynes offers a route to amides. However, for a molecule with the specific structure of Acetamide, N,N-dimethyl-2-(2,6-xylidino)-, a more direct approach is generally favored.
A highly relevant and practical method for the final step in the synthesis of the target molecule is the nucleophilic substitution of a haloacetamide precursor. Specifically, the reaction of 2-Chloro-N-(2,6-dimethylphenyl)acetamide with dimethylamine (B145610) provides a direct pathway to Acetamide, N,N-dimethyl-2-(2,6-xylidino)-. This method is exemplified by the synthesis of a similar compound, N-(2,6-dimethyl-phenyl)-2-methylamino-acetamide, where 2-chloro-N-(2',6'-dimethylphenyl)acetamide is treated with methylamine (B109427) in a solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com The reaction proceeds by the nucleophilic attack of the amine on the carbon atom bearing the chlorine, displacing the chloride ion. chegg.com
The following table summarizes representative amidation strategies.
| Amidation Strategy | Reagents | Typical Conditions | Applicability for N,N-Dimethyl Amides |
| Acyl Chloride Method | Carboxylic acid, Thionyl chloride or Oxalyl chloride, Dimethylamine | Inert solvent (e.g., DCM, THF), often at low temperatures | Highly effective, but generates HCl |
| Coupling Agent Method | Carboxylic acid, Coupling agent (e.g., HATU, HBTU), Dimethylamine, Base (e.g., DIPEA) | Aprotic solvent (e.g., DMF, DCM) | Broad applicability, mild conditions |
| Ester Aminolysis | Activated ester (e.g., p-nitrophenyl ester), Dimethylamine | Polar solvent, may require heating | Less common for simple esters, useful for specific substrates |
| Nucleophilic Substitution | α-Haloacetamide, Dimethylamine | Polar aprotic solvent (e.g., THF, DMF) | Direct and efficient for α-amino amides |
Incorporation of the 2-(2,6-Xylidino) Moiety
The 2,6-xylidino (2,6-dimethylanilino) group is a key structural feature that imparts specific steric and electronic properties to the molecule. Its incorporation is typically achieved early in the synthetic sequence. The most common approach is the acylation of 2,6-dimethylaniline with a suitable two-carbon electrophile that already contains or can be readily converted to the desired functional group for subsequent reaction with dimethylamine.
As previously mentioned, the reaction of 2,6-dimethylaniline with chloroacetyl chloride is a highly effective method for this purpose, yielding 2-Chloro-N-(2,6-dimethylphenyl)acetamide. chegg.com This intermediate is a versatile building block for the synthesis of various derivatives. The steric hindrance provided by the two methyl groups on the aromatic ring can influence the reactivity of the aniline nitrogen, sometimes necessitating slightly more forcing conditions for the acylation compared to unhindered anilines.
Stereoselective Approaches to Acetamide, N,N-dimethyl-2-(2,6-xylidino)-
Stereoselectivity is a critical consideration in the synthesis of chiral molecules. However, Acetamide, N,N-dimethyl-2-(2,6-xylidino)- is an achiral molecule. None of the carbon or nitrogen atoms in its structure constitute a stereocenter. Therefore, stereoselective synthesis is not a requirement for the preparation of this specific compound.
Should a chiral center be introduced into the molecule, for instance, by substitution on the acetyl backbone, then stereoselective methods would become necessary. These could include the use of chiral auxiliaries, asymmetric catalysis, or the resolution of a racemic mixture. For the title compound, however, these considerations are not applicable.
Mechanistic Investigations of Formation Reactions
The primary reaction for the formation of Acetamide, N,N-dimethyl-2-(2,6-xylidino)- from 2-Chloro-N-(2,6-dimethylphenyl)acetamide and dimethylamine is a nucleophilic substitution.
The reaction proceeds through a nucleophilic bimolecular substitution (SN2) mechanism. chegg.com In this process, the dimethylamine acts as the nucleophile, using its lone pair of electrons on the nitrogen atom to attack the electrophilic carbon atom that is bonded to the chlorine atom. This attack occurs from the backside relative to the leaving group (chloride). A transient pentacoordinate transition state is formed, where the nitrogen-carbon bond is forming concurrently with the breaking of the carbon-chlorine bond. chegg.com The reaction is completed by the departure of the chloride ion, resulting in the formation of the final product. An excess of dimethylamine or the presence of another base is typically used to neutralize the hydrogen chloride that is formed as a byproduct.
Kinetic and Thermodynamic Parameters of Synthetic Routes
The rate of the reaction is dependent on the concentration of both the nucleophile (dimethylamine) and the electrophile (2-Chloro-N-(2,6-dimethylphenyl)acetamide). The reaction kinetics can be described by a second-order rate law: Rate = k[R-Cl][(CH3)2NH]. Several factors influence the rate constant, k:
Nucleophilicity of the Amine: Dimethylamine is a reasonably strong nucleophile.
Nature of the Leaving Group: Chloride is a good leaving group, facilitating the substitution.
Steric Hindrance: The steric bulk around the electrophilic center and the nucleophile can affect the reaction rate. In this case, the electrophilic carbon is relatively unhindered.
Solvent: Polar aprotic solvents like THF or DMF are known to accelerate SN2 reactions by solvating the cation without strongly solvating the nucleophile.
The following table provides a qualitative overview of the expected influence of various parameters on the reaction.
| Parameter | Influence on Reaction Rate | Thermodynamic Impact |
| Increased Dimethylamine Concentration | Increases rate | No direct impact |
| Increased Temperature | Increases rate | Can affect equilibrium position |
| Use of a Good Leaving Group (e.g., I > Br > Cl) | Increases rate | Can make the reaction more favorable |
| Polar Aprotic Solvent (e.g., DMF, DMSO) | Increases rate | Can influence solvation energies |
Role of Catalysts and Reagents in Reaction Efficiency
For the direct nucleophilic substitution of 2-Chloro-N-(2,6-dimethylphenyl)acetamide with dimethylamine, a specific catalyst is often not required. The inherent reactivity of the α-haloamide is typically sufficient for the reaction to proceed. However, the choice of reagents and reaction conditions plays a crucial role in maximizing efficiency.
Base: An excess of the reacting amine (dimethylamine) or the addition of a non-nucleophilic base (e.g., triethylamine, potassium carbonate) is essential to neutralize the HCl formed during the reaction. This prevents the protonation of the amine nucleophile, which would render it unreactive. In some procedures, an aqueous base like sodium hydroxide (B78521) is used during workup to basify the reaction mixture and facilitate product extraction. chemicalbook.com
Solvent: The choice of solvent is critical. As mentioned, polar aprotic solvents are preferred for SN2 reactions. Tetrahydrofuran (THF) and dimethylformamide (DMF) are common choices.
Temperature: The reaction may be performed at room temperature or with moderate heating to increase the reaction rate. A patent describing a similar reaction with piperazine (B1678402) notes that the reaction is carried out at elevated temperatures (around 80 °C). google.com
In the broader context of amide synthesis, catalysis plays a significant role. For example, palladium-based catalysts are widely used for the amination of aryl halides. nih.gov Copper catalysts have also been employed in the synthesis of related heterocyclic structures. researchgate.net However, for the specific transformation of an α-haloacetamide to an α-aminoacetamide, the reaction is typically driven by stoichiometry and reaction conditions rather than catalysis.
By-product Formation and Mitigation Strategies
The synthesis of Acetamide, N,N-dimethyl-2-(2,6-xylidino)-, a compound of significant interest in various chemical fields, involves multi-step reactions that can lead to the formation of several by-products. The purity of the final compound is paramount, necessitating a thorough understanding of these side reactions and the implementation of effective mitigation strategies. The primary synthetic route typically involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride, followed by the amination of the resulting intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, with dimethylamine.
During the synthesis, impurities can arise from unreacted starting materials, side reactions, and degradation of the product. Careful control of reaction conditions and purification of intermediates are crucial for obtaining a high-purity final product.
One of the initial steps in a common synthetic pathway for Acetamide, N,N-dimethyl-2-(2,6-xylidino)- involves the reduction of 2,6-dimethylnitrobenzene to 2,6-dimethylaniline. The conditions of this reduction are critical, as improper control can lead to a variety of by-products. For instance, depending on the reducing agent and pH, compounds such as nitroso, hydroxylamine, azoxy, azo, or hydrazo derivatives can be formed. The presence of these impurities in the 2,6-dimethylaniline starting material can carry through to subsequent steps, impacting the purity of the final product.
In the acylation step, where 2,6-dimethylaniline reacts with chloroacetyl chloride, a key by-product can be the hydrochloride salt of the unreacted 2,6-dimethylaniline. This occurs because the reaction generates hydrochloric acid (HCl), which can protonate the basic amine of the starting material, causing it to precipitate along with the desired product. To counteract this, a base such as sodium acetate is often added to the reaction mixture. The sodium acetate acts as a scavenger for the generated HCl, preventing the formation of the unwanted salt and facilitating the isolation of a purer intermediate product.
The final step, the amination of 2-chloro-N-(2,6-dimethylphenyl)acetamide with dimethylamine, also presents opportunities for by-product formation. A common by-product is dimethylammonium chloride, which precipitates from the reaction mixture. Additionally, unreacted starting materials, such as 2-chloro-N-(2,6-dimethylphenyl)acetamide and excess dimethylamine, may remain as impurities. Furthermore, oxidative degradation of the amine reactants can lead to the formation of impurities. For instance, analogous syntheses have reported the formation of degradation products arising from the reaction of oxidized amine precursors.
To minimize the presence of these by-products and enhance the purity of the final Acetamide, N,N-dimethyl-2-(2,6-xylidino)-, several mitigation strategies are employed. These include careful control of reaction parameters such as temperature and solvent. Purification of the intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, is a critical step. This is often achieved by washing with water to remove any residual acetic acid from the previous step, followed by recrystallization.
In the final stage, purification techniques such as extraction are utilized. An acidic aqueous wash can effectively separate the desired product from the unreacted chloroanilide intermediate. Subsequent washing with water can then remove any remaining water-soluble impurities, including excess dimethylamine. Finally, recrystallization of the crude product is a common method to achieve a high degree of purity. Some synthetic methodologies also employ specific solvent systems, such as toluene, and acid catalysts like glacial acetic acid, to improve reaction yields and product purity. The careful adjustment of pH using solutions of hydrochloric acid and sodium hydroxide during the work-up process has also been shown to be an effective purification strategy.
The following table summarizes the potential by-products and the corresponding strategies to minimize their formation and facilitate their removal:
| By-product/Impurity | Stage of Formation | Mitigation Strategy |
| Nitroso, hydroxylamine, azoxy, azo, or hydrazo compounds | Synthesis of 2,6-dimethylaniline | Strict control of reduction conditions (e.g., pH, reducing agent). |
| 2,6-dimethylaniline hydrochloride | Acylation of 2,6-dimethylaniline | Addition of a base (e.g., sodium acetate) to neutralize HCl. |
| Unreacted 2,6-dimethylaniline | Acylation of 2,6-dimethylaniline | Purification of the intermediate product. |
| Unreacted 2-chloro-N-(2,6-dimethylphenyl)acetamide | Amination | Acidic aqueous extraction of the final product. |
| Dimethylammonium chloride | Amination | Filtration to remove the precipitated salt. |
| Unreacted dimethylamine | Amination | Washing the final product with water. |
| Oxidized amine derivatives | Amination | Use of high-purity starting materials and controlled reaction conditions. |
Structural Characterization and Advanced Spectroscopic Analysis of Acetamide, N,n Dimethyl 2 2,6 Xylidino
Vibrational Spectroscopy Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, offers significant insights into the functional groups and conformational properties of the molecule.
Infrared Spectroscopic Signatures for Amide and Xylidino Groups
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups within Acetamide (B32628), N,N-dimethyl-2-(2,6-xylidino)-. The amide group, central to the molecule's structure, exhibits several distinct absorption bands. The C=O stretching vibration, a strong and prominent peak, is typically observed in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide appears as a sharp band around 3200-3300 cm⁻¹. Furthermore, the N-H bending vibration, often referred to as the amide II band, is found near 1550 cm⁻¹.
The xylidino group, the 2,6-dimethylphenyl moiety, also presents characteristic IR signatures. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C-C stretching vibrations within the aromatic ring give rise to bands in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations provide information about the substitution pattern of the aromatic ring and are found in the 690-900 cm⁻¹ range. The methyl groups of the xylidino moiety exhibit symmetric and asymmetric C-H stretching vibrations around 2850-2960 cm⁻¹.
Raman Spectroscopy for Conformational Insight
Raman spectroscopy complements IR spectroscopy and is particularly useful for studying the conformational properties of molecules. Analysis of the vibrational spectra suggests that the molecule exists predominantly in a single gauche conformation at room temperature. nih.gov This conformation is characterized by specific NCCN and CNCC torsional angles of approximately 110° and -123°, respectively. nih.gov This contrasts with the base form of the molecule, which exhibits different torsional angles. nih.gov The stability of this gauche structure is influenced by repulsive interactions between chemical bonds. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the complete structural elucidation of Acetamide, N,N-dimethyl-2-(2,6-xylidino)- in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
Advanced 1D and 2D NMR for Complete Structural Elucidation
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. azom.com For instance, the aromatic protons of the 2,6-xylidino group typically appear as a multiplet in the aromatic region of the spectrum. asahilab.co.jp The methyl groups attached to the aromatic ring show a distinct singlet, while the methylene (B1212753) and methyl protons of the N,N-dimethylamino group also give rise to characteristic signals. azom.comasahilab.co.jp
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. news-medical.net The carbonyl carbon of the amide group is typically observed at the downfield end of the spectrum, often around 170 ppm. news-medical.net The aromatic carbons of the xylidino ring resonate in the 120-140 ppm range, while the aliphatic carbons of the side chain appear at higher field strengths. news-medical.netazom.com
To resolve ambiguities in signal assignment from 1D spectra, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. asahilab.co.jp COSY experiments establish proton-proton coupling networks, helping to identify adjacent protons. asahilab.co.jp HSQC and HETCOR (Heteronuclear Correlation) experiments correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C spectra. asahilab.co.jpazom.com HMBC experiments reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for piecing together the complete molecular framework. news-medical.net
Table 1: Representative ¹³C NMR Chemical Shift Assignments for Acetamide, N,N-dimethyl-2-(2,6-xylidino)- in CDCl₃ news-medical.net
| Carbon Atom | Chemical Shift (ppm) |
| Carbonyl (C=O) | 170.1 |
| Aromatic C (quaternary) | 135.0, 134.1 |
| Aromatic CH | 128.1, 126.9 |
| Methylene (CH₂) | 57.5 |
| N-Methyl (CH₃) | 50.7 |
| Aryl-Methyl (CH₃) | 18.5 |
| Ethyl-Methyl (CH₃) | 12.6 |
Dynamic NMR for Rotational Barriers of Amide Bonds
The amide bond in Acetamide, N,N-dimethyl-2-(2,6-xylidino)- possesses a degree of double-bond character due to resonance, which restricts rotation around the C-N bond. nanalysis.com This restricted rotation can be studied using dynamic NMR (DNMR) spectroscopy, where spectra are acquired at various temperatures. nanalysis.com
At lower temperatures, the rotation is slow on the NMR timescale, and distinct signals may be observed for atoms that are chemically non-equivalent due to the fixed conformation. As the temperature is increased, the rate of rotation increases. When the rate of this dynamic process becomes comparable to the frequency difference between the signals, the peaks broaden. At a sufficiently high temperature, the rotation becomes fast on the NMR timescale, and the separate signals coalesce into a single, time-averaged signal. libretexts.org
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry (MS) is a key analytical technique used to confirm the molecular weight and elucidate the structure of Acetamide, N,N-dimethyl-2-(2,6-xylidino)- by analyzing its fragmentation pattern.
Under electrospray ionization (ESI) in positive ion mode, the molecule is typically observed as a monoprotonated ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 235. nih.govresearchgate.net The molecular formula of the neutral molecule is C₁₄H₂₂N₂O, corresponding to a molecular weight of approximately 234.34 g/mol . nist.gov
Upon fragmentation in tandem mass spectrometry (MS/MS) experiments, a characteristic and often base peak ion is observed at m/z 86. nih.gov This fragment corresponds to the charged methylenediethylamino moiety, [CH₂N(CH₂CH₃)₂]⁺, which results from the cleavage of the amide bond. nih.govthomastobin.com The formation of this stable fragment is a hallmark of the mass spectrum of this compound and its metabolites. nih.gov Other fragments can also be observed, providing further structural information and confirming the connectivity of the atoms within the molecule.
Table 2: Key Mass Spectrometry Fragments for Acetamide, N,N-dimethyl-2-(2,6-xylidino)-
| m/z Value | Ion | Description |
| 235 | [M+H]⁺ | Protonated molecule |
| 86 | [C₅H₁₂N]⁺ | Base peak; methylenediethylamino fragment |
High-Resolution Mass Spectrometry and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a critical tool for the unambiguous identification of compounds by providing a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition. In the case of Acetamide, N,N-dimethyl-2-(2,6-xylidino)-, the protonated molecule [M+H]⁺ would be analyzed. For its analogue Lidocaine (B1675312), the monoprotonated ion is observed at an m/z of 235. benthamscience.com
Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the parent ion into smaller, characteristic fragment ions. The fragmentation pattern of Lidocaine is well-documented and serves as a reliable model for predicting the fragmentation of Acetamide, N,N-dimethyl-2-(2,6-xylidino)-. The most significant fragmentation pathway for Lidocaine involves the cleavage of the C-N bond between the carbonyl group and the nitrogen of the diethylamino group. This results in the formation of a stable, resonance-stabilized acylium ion and a characteristic fragment ion containing the diethylamino group.
For Lidocaine, a base peak ion at m/z 86 is consistently observed, which corresponds to the methylenediethylamino fragment [CH₂N(CH₂CH₃)₂]⁺. benthamscience.com By analogy, for Acetamide, N,N-dimethyl-2-(2,6-xylidino)-, the corresponding fragment would be the methylenedimethylamino fragment [CH₂N(CH₃)₂]⁺, which would be observed at m/z 58. This fragment would be expected to be a major peak in the mass spectrum.
Table 1: Predicted High-Resolution Mass Spectrometry Data for Acetamide, N,N-dimethyl-2-(2,6-xylidino)-
| Ion | Predicted m/z | Description |
| [M+H]⁺ | 207.1492 | Protonated parent molecule |
| [M+Na]⁺ | 229.1311 | Sodium adduct of the parent molecule |
Table 2: Predicted Fragmentation Analysis of Acetamide, N,N-dimethyl-2-(2,6-xylidino)- based on Lidocaine Analogue
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 207.15 | 58.06 | [CH₂N(CH₃)₂]⁺ |
| 207.15 | 149.09 | [C₉H₁₁NO]⁺ (2,6-dimethylphenylacetamide fragment) |
Ion Mobility-Mass Spectrometry for Gas-Phase Conformation
The conformation of the molecule, particularly the orientation of the N,N-dimethylaminoacetyl group relative to the 2,6-xylidino ring, will influence its CCS value. Different conformers will have different drift times through the ion mobility cell, allowing for their potential separation and characterization.
X-ray Crystallography and Solid-State Structure Analysis
The definitive method for determining the three-dimensional arrangement of atoms in a solid-state material is X-ray crystallography. Although a crystal structure for Acetamide, N,N-dimethyl-2-(2,6-xylidino)- has not been reported in the Cambridge Structural Database, the crystal structure of its analogue, Lidocaine hydrochloride monohydrate, has been solved and provides a robust model for understanding the solid-state structure.
The crystal structure of Lidocaine hydrochloride monohydrate reveals a monoclinic crystal system with the space group P2₁/c. nih.gov The lattice parameters are a = 8.490 Å, b = 7.110 Å, and c = 27.58 Å, with β = 106.87°. nih.gov The Lidocaine cation adopts a specific conformation in the crystal lattice, which is influenced by the intermolecular interactions within the crystal.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The crystal packing of Lidocaine hydrochloride monohydrate is dominated by a network of hydrogen bonds. The protonated tertiary amine of the Lidocaine cation acts as a hydrogen bond donor, while the carbonyl oxygen and the chloride ion act as hydrogen bond acceptors. The water molecule plays a crucial role in linking adjacent Lidocaine cations, forming chains parallel to the b-axis. nih.gov
Specifically, the N⁺-H group forms a hydrogen bond with a water molecule, which in turn donates hydrogen bonds to the carbonyl oxygen of an adjacent Lidocaine molecule and a chloride ion. The chloride ion also accepts a hydrogen bond from a water molecule in a neighboring chain, thus linking the chains together. nih.gov This extensive hydrogen bonding network is a key factor in the stability of the crystal lattice. It is highly probable that Acetamide, N,N-dimethyl-2-(2,6-xylidino)- hydrochloride would exhibit a similar hydrogen bonding pattern, with the protonated dimethylamino group participating in analogous interactions.
Polymorphism and its Structural Implications
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties, such as melting point, solubility, and stability. The existence of polymorphism is a critical consideration in the pharmaceutical industry.
While there is no specific report on the polymorphism of Acetamide, N,N-dimethyl-2-(2,6-xylidino)-, the phenomenon is known to occur in related local anesthetic drugs. nih.gov The conformational flexibility of the Lidocaine molecule, particularly the rotation around the C-N bonds, suggests that it could adopt different conformations in the solid state, leading to the formation of different polymorphs under various crystallization conditions. nih.gov Factors such as solvent, temperature, and the presence of impurities can influence which polymorphic form is obtained. The structural implications of polymorphism would be significant, as different crystal packing and intermolecular interactions in different polymorphs would lead to variations in the compound's physicochemical properties.
Computational Chemistry and Theoretical Studies of Acetamide, N,n Dimethyl 2 2,6 Xylidino
Quantum Chemical Calculations
Quantum chemical calculations have proven to be a powerful tool for elucidating the molecular properties and behavior of Acetamide (B32628), N,N-dimethyl-2-(2,6-xylidino)-, commonly known as Lidocaine (B1675312). These computational methods provide detailed insights into the electronic structure, charge distribution, and spectroscopic characteristics of the molecule, complementing experimental findings.
The electronic structure of a molecule is fundamental to its reactivity and stability. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important in this regard. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's chemical reactivity, with a smaller gap generally implying higher reactivity. chemrxiv.orgnih.gov
Theoretical studies on Lidocaine have determined the energies of its HOMO and LUMO. For instance, in a study of Lidocaine-based ionic liquids, the HOMO and LUMO orbitals were found to be predominantly located over the anions. nih.gov The energy gap helps to quantify the potential for charge transfer interactions within the molecule. nih.gov A smaller energy gap is associated with increased molecular reactivity. nih.gov
Another theoretical investigation into the electronic structure of Lidocaine and a related local anesthetic, Bupivacaine, highlighted that the HOMO orbitals for both molecules are primarily composed of their aliphatic parts, suggesting these regions are key to electron donation. su.edu.ly Conversely, the LUMO orbitals were concentrated on the aromatic portions, indicating these areas are the likely electron acceptors in interactions. su.edu.ly
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Lidocaine Salicylate | - | - | Lower than Lidocaine Ibuprofenate |
| Lidocaine Ibuprofenate | - | - | Higher than Lidocaine Salicylate |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate (for comparison) | -0.26751 | -0.18094 | -0.08657 |
Note: Specific energy values for Lidocaine were not consistently available across the reviewed literature, but comparative data and data for a related compound are provided for context. nih.govnih.gov
The distribution of charge within the Lidocaine molecule and its resulting electrostatic potential are critical for understanding its interactions with its biological targets, such as ion channels. Both charged and uncharged forms of Lidocaine have been shown to significantly influence the electrostatic potential of lipid bilayers, which can affect the function of voltage-gated ion channels. nih.gov Uncharged Lidocaine was found to increase the electrostatic potential in the tail region of the membrane, while the charged form increased the potential in the headgroup region. nih.gov Notably, both forms produce a similar increase in the electrostatic potential in the middle of the membrane, albeit through different mechanisms. nih.gov
Molecular electrostatic potential (MEP) surfaces are a valuable tool for visualizing the electrophilic and nucleophilic sites of a molecule. nih.gov For Lidocaine-based ionic liquids, MEP surfaces show negative regions (typically colored red) that correspond to areas with the highest electrophilic reactivity. nih.gov
In the context of sodium channels, computational studies have shown that Lidocaine introduces an electrostatic barrier. nih.gov The positively charged form of Lidocaine, when bound within the channel pore, creates a strong positive electrostatic potential, which is thought to be a key component of its blocking action. nih.gov This electrostatic effect is more pronounced than that of positively charged amino acid residues, partly because Lidocaine displaces water, which has a higher dielectric constant, from the pore. nih.gov
Computational methods, particularly Density Functional Theory (DFT), have been successfully employed to predict the spectroscopic properties of Lidocaine, which can then be compared with experimental data for validation. Studies on Lidocaine hydrochloride monohydrate have utilized B3LYP/6-311G(**) calculations to investigate its structure, as well as its vibrational and NMR spectra. nih.govresearchgate.net
The analysis of the vibrational spectra calculated from these theoretical models is consistent with the experimental observation that the Lidocaine salt exists in a single gauche conformation at room temperature. nih.govresearchgate.net Furthermore, ¹H and ¹³C NMR chemical shifts have been calculated and used to interpret the experimental NMR spectra of Lidocaine hydrochloride monohydrate. nih.govresearchgate.net The root-mean-square deviation (RMSD) between the experimental and theoretical ¹H and ¹³C chemical shifts for this compound was reported to be 2.32 and 8.21 ppm, respectively. nih.govresearchgate.net
| Nucleus | Experimental Shift (ppm) | Calculated Shift (ppm) | RMSD (ppm) |
|---|---|---|---|
| ¹H | - | - | 2.32 |
| ¹³C | - | - | 8.21 |
Conformational Analysis and Potential Energy Surfaces
The biological activity of a flexible molecule like Lidocaine is intimately linked to its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation about single bonds.
The conformation of Lidocaine is determined by the torsion angles of its central bonds. Computational studies have calculated the conformational energies for both unprotonated and protonated Lidocaine by varying three central torsion angles. rsc.org The results, represented as three-dimensional isopotential energy surfaces, reveal the low-energy conformations that are permissible for each form of the molecule. rsc.org
A significant difference is observed in the global minimum for the N–CO–CH₂–N dihedral angle between the unprotonated and protonated forms. For unprotonated Lidocaine, this angle is near 70°, whereas for the protonated form, it is around 220°, leading to a more extended structure for the protonated molecule. rsc.org This difference in conformational preference is attributed to the electrostatic interactions within each form. rsc.org Furthermore, the conformational freedom of Lidocaine is greatly diminished upon protonation. rsc.org
For Lidocaine hydrochloride monohydrate, calculations predict the gauche structure to be the predominant form at room temperature, with specific NCCN and CNCC torsional angles of 110° and -123°, respectively. nih.govresearchgate.net This contrasts with the base form of Lidocaine, where these angles are 10° and -64°, respectively. nih.govresearchgate.net
The stability of different conformers can also be influenced by the surrounding environment. Studies have explored the conformational equilibria of Lidocaine molecules in various media, such as supercritical carbon dioxide. dntb.gov.ua The presence of intermolecular hydrogen bonds is also crucial, for instance, in the formation of deep eutectic pharmaceuticals involving Lidocaine. nih.gov In a eutectic with ibuprofen (B1674241), a strong hydrogen bond is formed between the carboxylic acid proton of ibuprofen and the tertiary amine nitrogen of Lidocaine. nih.govacs.org Similarly, in a eutectic with myristic acid, hydrogen bonding occurs between the carboxylic acid group of myristic acid and the amide I moieties of Lidocaine. nih.gov These interactions are key to the formation and stability of these systems. nih.gov
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have become a powerful tool to investigate the behavior of molecules at an atomistic level, providing insights into their conformational dynamics and interactions with the surrounding environment. For Acetamide, N,N-dimethyl-2-(2,6-xylidino)-, also known as Lidocaine, MD simulations have been employed to understand its behavior in various solvents and to characterize its inherent flexibility.
Solvent Effects on Molecular Conformation
The conformation of Acetamide, N,N-dimethyl-2-(2,6-xylidino)- is significantly influenced by its solvent environment. Computational studies have explored these effects, particularly concerning the molecule's solubility and interactions with different types of solvents.
Research has shown that the solubility of this compound can be greatly enhanced in certain ionic liquids compared to water. aip.org Molecular simulations reveal that this is due to specific interactions, such as favorable hydrogen bonding between the amine hydrogen of the molecule and the anion of the ionic liquid, as well as favorable electrostatic interactions between the amide oxygen of the compound and the cation of the ionic liquid. aip.org For instance, in 1-n-butyl-3-methylimidazolium acetate (B1210297) ([BMIM]⁺[CH₃CO₂]⁻), the lidocaine amine hydrogen forms a moderate hydrogen bond with the acetate oxygen. aip.org
Computational chemistry techniques have also been used to model the interactions between Acetamide, N,N-dimethyl-2-(2,6-xylidino)- and components of natural deep eutectic solvents (NADES), providing insights into solvation dynamics and stability. mdpi.com The balance between the ionized (protonated) and non-ionized forms of the molecule, which is crucial for its function, is influenced by the pH of the formulation and, consequently, the solvent environment. mdpi.com
The reactivity of Acetamide, N,N-dimethyl-2-(2,6-xylidino)- is also affected by the solvent. Studies on its sensitized photooxygenation have shown that the quenching rate constants vary significantly with the solvent. researchgate.net Hydrogen bond acceptor solvents have been found to increase the total quenching rate constant to a greater extent than for simpler tertiary amines. researchgate.netphotobiology.com This is attributed to the disruption of intramolecular hydrogen bonding or electrostatic interactions within the Acetamide, N,N-dimethyl-2-(2,6-xylidino)- molecule by the solvent, which in turn affects its conformation and availability for reaction. researchgate.netphotobiology.com
Table 1: Total Quenching Rate Constants (kT) for the Reaction of Acetamide, N,N-dimethyl-2-(2,6-xylidino)- with Singlet Oxygen in Various Solvents
| Solvent | kT (x 106 M-1 s-1) |
|---|---|
| Trifluoroethanol | 0.20 ± 0.09 |
| N,N-dimethylacetamide | 45.8 ± 2.40 |
Data sourced from a study on the solvent effects on the sensitized photoxygenation of the compound. researchgate.net
Conformational Ensemble and Flexibility Studies
The flexibility of the Acetamide, N,N-dimethyl-2-(2,6-xylidino)- molecule is a key determinant of its interactions with biological targets. Molecular dynamics simulations provide a means to explore the conformational ensemble, which is the collection of three-dimensional structures the molecule can adopt.
Docking studies, which are often complemented by MD simulations, consider various conformations of the molecule when predicting its binding to a receptor. nih.gov For instance, in a study of a derivative of Acetamide, N,N-dimethyl-2-(2,6-xylidino)- binding to an enzyme active site, the initial docking selected from thousands of generated conformations, which were then subjected to MD simulations to ensure stability. nih.gov The root-mean-square deviation (RMSD) of the protein-ligand complex during the simulation is a key indicator of conformational stability. tandfonline.com
The molecule's structure includes several rotatable bonds, leading to a complex potential energy surface with multiple local minima. The relative populations of these conformations are influenced by both intramolecular interactions, such as hydrogen bonds, and intermolecular interactions with the solvent. photobiology.com The existence of an intramolecular hydrogen bond between the amido NH and the tertiary amino group has been proposed to explain its reactivity, and this interaction would be solvent-dependent. photobiology.com
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions, including identifying transition states and mapping out potential degradation pathways.
Transition State Analysis for Key Transformations
Quantum mechanics/molecular mechanics (QM/MM) methods have been successfully applied to study enzymatic transformations of derivatives of Acetamide, N,N-dimethyl-2-(2,6-xylidino)-. nih.gov In one study, the hydroxylation of a pyrrolidine (B122466) derivative by a P450 enzyme was investigated. nih.gov The researchers located the transition states (TSs) for the hydrogen abstraction step by performing relaxed potential energy surface scans followed by full TS optimization. nih.gov
The calculations revealed a significant difference in the energy barriers for abstracting hydrogen from two different positions, explaining the selectivity of the reaction. nih.gov The energy barrier for the favored pathway was calculated to be 18.7 kcal mol⁻¹, while the alternative pathway had a much higher barrier of 42.0 kcal mol⁻¹. nih.gov Harmonic frequency calculations were used to confirm that the located structures were indeed first-order saddle points on the potential energy surface. nih.gov
Table 2: Calculated Energy Barriers for H-abstraction in a Derivative of Acetamide, N,N-dimethyl-2-(2,6-xylidino)-
| Reaction Pathway | Energy Barrier (ΔE‡) |
|---|---|
| Pro-R C–H bond abstraction | 18.7 kcal mol⁻¹ |
| Pro-S C–H bond abstraction | 42.0 kcal mol⁻¹ |
Data from a QM/MM study on the P450-catalyzed hydroxylation. nih.gov
Computational Approaches to Degradation Pathways
Computational methods are also employed to understand the degradation of Acetamide, N,N-dimethyl-2-(2,6-xylidino)-, for example, through reactions with reactive oxygen species (ROS). Studies have investigated its activity as a free radical scavenger. nih.govfrontiersin.org
Quantum chemical calculations have been used to determine the most probable reaction mechanisms. nih.govfrontiersin.org For the reaction with a peroxyl radical in an aqueous environment, the most thermodynamically favorable pathway was found to be a hydrogen atom transfer from the -C-H group adjacent to the carbonyl group. nih.govfrontiersin.org This was identified as the only reaction path with a negative reaction-free energy, indicating a spontaneous process. frontiersin.org These computational findings are crucial for understanding the antioxidant properties of the molecule and its potential degradation into a radical species. nih.gov
The mechanism of its reaction with singlet oxygen is believed to involve the formation of a charge-transfer exciplex. researchgate.net The solvent plays a critical role in stabilizing this intermediate and influencing the reaction rates. researchgate.net Computational studies can model such charge-transfer processes and provide a more detailed picture of the degradation pathway.
Reactivity and Mechanistic Transformations of Acetamide, N,n Dimethyl 2 2,6 Xylidino
Hydrolysis and Amide Bond Reactivity
The central functional group dictating the stability of Acetamide (B32628), N,N-dimethyl-2-(2,6-xylidino)- is the tertiary amide. Amide hydrolysis, the cleavage of the C-N bond by water, is a fundamentally important reaction, though it is typically slow under neutral conditions due to the high stability conferred by resonance between the nitrogen lone pair and the carbonyl group.
The rate of amide hydrolysis is significantly influenced by both electronic and steric factors inherent to the molecule's structure. In Acetamide, N,N-dimethyl-2-(2,6-xylidino)-, the environment around the carbonyl carbon is particularly crowded, which has a profound impact on its reactivity.
Steric Hindrance: The primary factor governing the hydrolysis kinetics of this molecule is severe steric hindrance. The electrophilic carbonyl carbon is shielded by the bulky 2,6-xylidino group on one side and the N,N-dimethyl moiety on the other. The two methyl groups on the aromatic ring are positioned ortho to the amino substituent, effectively preventing the easy approach of a nucleophile, such as a water molecule or hydroxide (B78521) ion, to the carbonyl center. This steric congestion raises the activation energy of the transition state for nucleophilic acyl substitution, thereby significantly slowing the rate of hydrolysis compared to less substituted amides.
| Structural Feature | Factor Type | Predicted Effect on Hydrolysis Rate | Justification |
|---|---|---|---|
| N,N-dimethyl Group | Electronic/Steric | Decrease | Weak electron-donating effect reduces carbonyl electrophilicity. Contributes to steric bulk. |
| 2,6-Xylidino Group | Steric | Strong Decrease | The bulky aromatic ring with two ortho-methyl groups severely hinders the approach of nucleophiles to the carbonyl carbon. |
| Amide Resonance | Electronic | Strong Decrease | Delocalization of the nitrogen lone pair into the carbonyl group imparts double-bond character to the C-N bond, increasing its stability. |
Given the high stability of the amide bond, hydrolysis typically requires catalysis by acid, base, or enzymes.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This facilitates the attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfers and elimination of 2,6-dimethylaniline (B139824) would yield N,N-dimethylaminoacetic acid. The rate-determining step is typically the attack of water on the protonated amide.
Base-Catalyzed Hydrolysis: In the presence of a strong base, such as hydroxide, the mechanism involves the direct nucleophilic attack of the hydroxide ion on the carbonyl carbon. This forms a tetrahedral intermediate with a negative charge on the oxygen. The breakdown of this intermediate to form the carboxylate and the amine is complex. Because the leaving group would be the anion of a secondary amine (xylidino-), which is a relatively strong base, this step is slow and often rate-limiting.
Enzymatic Hydrolysis: In biological systems, amide hydrolysis is often mediated by enzymes. Studies on the metabolism of the isomeric compound Lidocaine (B1675312) show that it undergoes hydrolysis in human liver slices to produce 2,6-xylidine (also known as 2,6-dimethylaniline). nih.gov This suggests that enzymes, likely amidases, are capable of catalyzing this reaction. A similar enzymatic pathway can be postulated for Acetamide, N,N-dimethyl-2-(2,6-xylidino)-, which would yield 2,6-dimethylaniline and N,N-dimethylaminoacetic acid. Kinetic analysis of Lidocaine metabolism suggests that the formation of 2,6-xylidine can occur directly from the parent compound. nih.gov
| Condition | Expected Products |
|---|---|
| Acidic (e.g., H₃O⁺) | 2,6-Dimethylaniline and N,N-Dimethylaminoacetic acid |
| Basic (e.g., OH⁻) | 2,6-Dimethylaniline and Sodium N,N-dimethylaminoacetate |
| Enzymatic (in vivo) | 2,6-Dimethylaniline and N,N-Dimethylaminoacetic acid |
Oxidation and Reduction Pathways
The chemical stability and transformation of Acetamide, N,N-dimethyl-2-(2,6-xylidino)-, commonly known as Lidocaine, are of significant interest due to its widespread use and environmental presence. The molecule's structure, featuring a stable amide linkage and reactive tertiary amine and aromatic functionalities, dictates its reactivity.
Lidocaine is susceptible to oxidative degradation through several pathways, which are analogous to its primary metabolic routes in vivo. Forced degradation studies and electrochemical analyses have elucidated these mechanisms, identifying the tertiary amine and the aromatic ring as the main sites of oxidation.
One primary oxidative pathway involves the tertiary amine group. Oxidation with reagents such as hydrogen peroxide (H₂O₂) leads to the formation of Lidocaine N-oxide. nih.gov This transformation involves the direct oxidation of the nitrogen atom in the diethylamino group. nih.gov
Another significant degradation route is N-dealkylation, which involves the removal of one of the ethyl groups from the tertiary amine. Direct oxidation at an anode can initiate this process, which proceeds through the formation of an imine intermediate followed by hydrolysis. researchgate.net This pathway yields monoethylglycinexylidide (B1676722) (MEGX), a major metabolite of Lidocaine. roche.com
Furthermore, hydroxylation of the molecule can occur under specific oxidative conditions. The use of Fenton's reagent (a source of hydroxyl radicals) can induce hydroxylation at the benzylic position and on the aromatic ring. researchgate.net These reactions cover the full spectrum of known phase-I in vivo metabolites of Lidocaine. researchgate.net
Table 1: Major Oxidative Degradation Pathways and Products of Lidocaine
| Oxidative Pathway | Reactive Site | Key Reagent/Condition | Primary Product(s) | Reference |
|---|---|---|---|---|
| N-Oxidation | Tertiary Amine (N) | Hydrogen Peroxide (H₂O₂) | Lidocaine N-oxide | nih.gov |
| N-dealkylation | Tertiary Amine (N-ethyl) | Electrochemical Oxidation | Monoethylglycinexylidide (MEGX) | researchgate.netroche.com |
| Aromatic Hydroxylation | Phenyl Ring | Fenton's Reagent (•OH) | Hydroxylated Lidocaine derivatives | researchgate.net |
| Benzylic Hydroxylation | Benzylic Carbon | Fenton's Reagent (•OH) | Hydroxylated Lidocaine derivatives | researchgate.net |
The amide carbonyl group in the Lidocaine molecule is exceptionally stable and resistant to reduction. This high stability is primarily attributed to steric hindrance imposed by the two ortho-methyl groups on the phenyl ring, which physically obstruct nucleophilic attack at the amide carbonyl carbon. researchgate.net
Forced degradation studies have demonstrated that the molecular skeleton of Lidocaine is very stable under both alkaline and standard acidic conditions, with the amide linkage remaining intact. nih.gov While aggressive acidic conditions (e.g., refluxing in 5.0 N HCl at 100°C) can induce hydrolysis of the amide bond to yield 2,6-dimethylaniline, this is a cleavage reaction rather than a reduction of the carbonyl. researchgate.net Under mildly alkaline conditions, the amide moiety remains largely protected from cleavage. nih.gov
There is a lack of specific research literature detailing the successful reduction of the amide carbonyl in Lidocaine to the corresponding amine. General chemical methods for amide reduction, such as using powerful reducing agents like lithium aluminum hydride or catalytic hydrogenation, are known but their application to this specific, sterically hindered substrate has not been reported in the reviewed literature. The electronic properties of the amide group, which experiences inhibited mesomerism due to a loss of planarity between the benzene (B151609) ring and the amide, also contribute to its stability by increasing electron densities at the acyl carbon and amide nitrogen, thus inhibiting nucleophilic attack. researchgate.net
Photochemical Reactivity and Environmental Degradation Mechanisms
The environmental fate of Lidocaine is influenced by its resistance to biodegradation and its reactivity under photochemical conditions. While studies conducted on the solid drug according to ICH guidelines have shown it to be very stable against photolytic degradation, its behavior in aqueous environments is markedly different. nih.govresearchgate.net
In aquatic systems, the photodegradation of Lidocaine does occur, although the rate of direct photolysis (degradation by direct absorption of light) is very low. nih.govsigmaaldrich.com The primary mechanism for its photochemical breakdown in surface waters is indirect photodegradation. nih.govsigmaaldrich.com This process is driven by photosensitizers naturally present in the water, such as dissolved organic matter and nitrates, which absorb sunlight and generate highly reactive species like hydroxyl radicals (•OH). researchgate.net These radicals then attack and degrade the Lidocaine molecule. The rate of this indirect photodegradation in natural river water has been observed to be up to 59 times higher than that of direct photodegradation in ultrapure water. nih.govsigmaaldrich.com
Table 2: Environmental Degradation Half-life of Lidocaine
| Degradation Process | Medium | Condition | Half-life (t½) | Reference |
|---|---|---|---|---|
| Combined Degradation* | River Water | Field Experiment (Sunlight) | 31 hours | nih.gov |
| Direct Photodegradation | Ultrapure Water | Natural Sunlight | Very low rate (≤0.0027 h⁻¹) | nih.gov |
| Biotic Degradation | Surface Water | Microbial Action | Very low rate (≤0.00029 h⁻¹) | nih.gov |
| Aerobic Biodegradation | Activated Sludge | 30 days | <5% DOC removal | astrazeneca.com |
*Includes direct photodegradation, indirect photodegradation, and biotic degradation.
From a biological perspective, Lidocaine is not readily biodegradable. roche.comastrazeneca.com Standard tests using activated sludge show minimal removal of dissolved organic carbon (<5% after 30 days), indicating its persistence against microbial degradation in conventional wastewater treatment plants (WWTPs). astrazeneca.com Consequently, Lidocaine and its metabolites are only partially removed during wastewater treatment and are frequently detected in WWTP effluents and surface waters. uvm.eduresearchgate.netnih.gov Its persistence in aquatic environments, coupled with its continuous introduction, leads to its classification as a pseudo-persistent contaminant. uvm.edu Due to a low octanol-water partition coefficient, the potential for bioaccumulation is considered to be low. astrazeneca.com
Design and Synthesis of Analogs and Derivatives of Acetamide, N,n Dimethyl 2 2,6 Xylidino
Systematic Structural Modifications
The synthesis of analogs typically begins with the reaction of 2,6-dimethylaniline (B139824) with an α-haloacetyl chloride, such as 2-chloroacetyl chloride, to form the intermediate 2-chloro-N-(2,6-dimethylphenyl)acetamide. umass.edulookchem.com This versatile intermediate readily undergoes nucleophilic substitution at the α-carbon with various amines, allowing for extensive modification of the N-alkyl substituents. umass.edusandiego.edu
Variations in the Amide N,N-Dialkyl Substituents
The N,N-dimethylamino group is a frequent target for structural modification to alter the compound's physicochemical properties, such as lipophilicity and basicity.
Homologation: Increasing the length of the n-alkyl groups on the terminal amine, for example, from dimethyl to diethyl, has been a common strategy. Studies have shown that potency for nerve blockade tends to increase with the growing length of these n-alkyl groups, a trend that correlates strongly with an increased partition coefficient (hydrophobicity). nih.gov
Cyclization: The dialkylamino moiety has been replaced with cyclic amines. A notable example is the synthesis of N-(2,6-dimethyl-phenyl)-2-(1-piperazinyl)acetamide, where the dimethylamino group is substituted with a piperazine (B1678402) ring. acs.orggoogle.comgoogle.com This modification introduces a second nitrogen atom, altering the molecule's polarity and potential for further functionalization.
Quaternization: The tertiary amine can be quaternized to form permanently charged derivatives, such as QX-314 and QX-222. nih.govplos.org These quaternary lidocaine (B1675312) derivatives (QLDs) have been investigated for producing long-lasting regional anesthesia. plos.orgnih.gov
| Compound Name | Modification from Parent Compound | Key Feature |
|---|---|---|
| Acetamide (B32628), N,N-dimethyl-2-(2,6-xylidino)- | Parent Compound | Tertiary amine with two methyl groups |
| 2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide | Methyl groups replaced by ethyl groups | Increased lipophilicity nih.gov |
| N-(2,6-dimethyl-phenyl)-2-(1-piperazinyl)acetamide | Dimethylamino group replaced by piperazine ring | Cyclic diamine structure acs.orggoogle.com |
| QX-314 (a quaternary derivative) | N-alkylation to form a quaternary ammonium (B1175870) salt | Permanent positive charge nih.govplos.org |
Modifications of the 2,6-Xylidino Aromatic Ring (e.g., halogens, alkyl groups)
The 2,6-dimethylphenyl (xylidino) ring is critical for the stability of the amide bond, with the ortho-methyl groups providing steric hindrance against enzymatic hydrolysis. Modifications to this ring can significantly impact metabolic stability and activity.
Alkyl Group Variation: Research has shown that moving the methyl groups to other positions on the benzene (B151609) ring, such as the 2,3- or 5-positions, generally leads to compounds with lesser anesthetic activity. llu.edu The synthesis of analogs with different alkyl groups, like the N-(2,6-diisopropylphenyl-carbamoylmethyl)iminodiacetic acid, has also been explored. chemdad.com
Halogen Substitution: A common bioisosteric replacement strategy involves substituting the methyl groups with halogens. For example, the synthesis of N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidine) acetamide was designed to increase the compound's half-life and lipid solubility while reducing oxidative metabolism. nih.gov Changing the methyl groups to trifluoromethyl or other halogens has also been investigated. nih.gov
| Compound Name | Modification from Parent Compound | Purpose/Effect of Modification |
|---|---|---|
| Acetamide, N,N-dimethyl-2-(2,6-xylidino)- | Parent Compound | Ortho-methyl groups provide steric protection |
| N-(2,3-dimethylphenyl) and N-(2,5-dimethylphenyl) analogs | Altered position of methyl groups | Generally results in lesser activity llu.edu |
| N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidine) acetamide | Methyl groups replaced by chlorine atoms | Designed to increase half-life and lipid solubility nih.gov |
| N-(2,6-diisopropylphenyl-carbamoylmethyl)iminodiacetic acid | Methyl groups replaced by isopropyl groups | Alteration of steric and electronic properties chemdad.com |
Alterations of the Alpha-Carbon Substituents
The alpha-carbon, located between the xylidino nitrogen and the amide carbonyl group, has also been a site for chemical modification.
Alkylation: A series of C-alkylated derivatives of lidocaine have been synthesized. Studies on these 2-diethylamino-2',6'-acylxylidides found that activity peaked with an alpha-ethyl group (butyroxylidide). nih.gov
Functional Group Addition: More complex functional groups have been introduced at this position. A notable example is the synthesis of N-(2,6-dimethylphenylcarbamoyl-methyl)iminodiacetic acid and its analogs, developed from nitrilotriacetic acid. nih.gov This modification introduces chelating properties to the molecule.
| Compound Name | Modification at Alpha-Carbon | Synthetic Precursor |
|---|---|---|
| 2-Diethylamino-N-(2,6-dimethylphenyl)butyramide | Substitution with an ethyl group | α-bromo-butyryl chloride |
| N-(2,6-dimethylphenylcarbamoyl-methyl)iminodiacetic acid | Substitution with an iminodiacetic acid group | Nitrilotriacetic acid nih.gov |
Structure-Reactivity Relationship Studies (Theoretical)
Theoretical studies, particularly those involving quantitative structure-reactivity relationships, are essential for understanding how structural modifications influence the chemical and biological behavior of these analogs.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their reactivity or biological activity. For analogs of Acetamide, N,N-dimethyl-2-(2,6-xylidino)-, these studies have revealed key physicochemical properties that govern their function.
A strong positive correlation has been established between the potency of these analogs and their hydrophobicity, often measured by the octanol-water partition coefficient. nih.gov For instance, increasing the length of the N-alkyl chains enhances hydrophobicity and, consequently, blocking potency. nih.gov Three-dimensional QSAR studies have further refined this understanding, identifying that the presence of specific hydrophobic groups and certain steric parameters are crucial for enhancing biological activity. researchgate.net
Predicting Reactivity Profiles of Analogs
A primary application of QSRR and QSAR models is the prediction of the reactivity and activity profiles of novel, yet-to-be-synthesized compounds. mdpi.com By establishing a reliable statistical model based on a set of known analogs, researchers can screen virtual libraries of new chemical entities to identify candidates with desirable properties. nih.gov
This in silico approach facilitates the rational design of new derivatives. For example, theoretical models can predict the binding affinity of a novel analog to its biological target. nih.gov This predictive power allows chemists to prioritize the synthesis of compounds that are most likely to succeed, thereby saving significant time and resources in the drug discovery and development process. mdpi.com
Synthesis of Isotopic Analogs for Mechanistic Studies
The study of reaction mechanisms, metabolic pathways, and pharmacokinetic profiles of Acetamide, N,N-dimethyl-2-(2,6-xylidino)-, commonly known as lidocaine, heavily relies on the use of isotopically labeled analogs. The introduction of isotopes such as Carbon-14 (¹⁴C), Tritium (B154650) (³H), and Deuterium (²H) into the molecular structure allows researchers to trace the compound's journey and fate within a biological system without altering its fundamental chemical properties. These labeled molecules are indispensable tools for absorption, distribution, metabolism, and excretion (ADME) studies, providing precise, quantitative data essential for drug development and regulatory assessment. openmedscience.comopenmedscience.com
The synthesis of these isotopic analogs follows the fundamental principles of the established synthetic route for the parent compound but incorporates a labeled precursor at a key step. The standard synthesis of Acetamide, N,N-dimethyl-2-(2,6-xylidino)- is a well-documented two-step process:
Acylation: 2,6-dimethylaniline is reacted with chloroacetyl chloride to form the intermediate, α-chloro-2,6-dimethylacetanilide. cerritos.eduumass.edu
Amination: The intermediate is subsequently reacted with diethylamine (B46881) to yield the final compound. cerritos.eduumass.edu
To create an isotopically labeled version, a precursor containing the desired isotope is introduced into this pathway. The choice of labeling position is critical and is strategically selected to be chemically and metabolically stable, ensuring the label is not lost during the biological processes under investigation. nuvisan.comwuxiapptec.com
Carbon-14 (¹⁴C) Labeling
Carbon-14 is the most common radioisotope used for these studies due to its long half-life (approximately 5,730 years) and the fact that its presence as a carbon atom does not alter the drug's pharmacological profile. openmedscience.com The synthesis of ¹⁴C-labeled Acetamide, N,N-dimethyl-2-(2,6-xylidino)- typically involves incorporating the ¹⁴C isotope into the chloroacetyl chloride reactant.
A general strategy involves starting with a simple, commercially available ¹⁴C-labeled precursor, such as [¹⁴C]potassium cyanide or [¹⁴C]barium carbonate. wuxiapptec.com These precursors are converted through several synthetic steps into [¹⁴C]chloroacetyl chloride. This labeled reagent is then used to acylate 2,6-dimethylaniline, thereby incorporating the ¹⁴C label into the core structure of the molecule. The subsequent reaction with diethylamine proceeds as in the standard synthesis.
Table 1: General Synthetic Scheme for ¹⁴C-Labeling
| Step | Reactant 1 | Reactant 2 | Labeled Intermediate/Product | Purpose |
| 1 | 2,6-dimethylaniline | [¹⁴C]Chloroacetyl chloride | α-chloro-2,6-dimethyl-[¹⁴C]acetanilide | Introduction of ¹⁴C label into the acetanilide (B955) backbone. |
| 2 | α-chloro-2,6-dimethyl-[¹⁴C]acetanilide | Diethylamine | Acetamide, N,N-dimethyl-2-(2,6-xylidino)-[¹⁴C] | Final ¹⁴C-labeled product for use in mechanistic studies. |
The resulting ¹⁴C-labeled compound can be tracked with high sensitivity using techniques like accelerator mass spectrometry (AMS) or traditional liquid scintillation counting, allowing for detailed metabolite profiling and mass balance studies even at very low concentrations. openmedscience.comnih.gov Studies using ¹⁴C-labeled Acetamide, N,N-dimethyl-2-(2,6-xylidino)- have been crucial in identifying metabolic pathways, including hydroxylation and hydrolysis, and understanding the covalent binding of reactive metabolites to microsomal proteins.
Deuterium (²H) and Tritium (³H) Labeling
Stable isotopes like Deuterium (²H) and the radioactive isotope Tritium (³H) are also used for labeling Acetamide, N,N-dimethyl-2-(2,6-xylidino)-. These hydrogen isotopes are typically introduced to study specific mechanistic questions, such as the kinetic isotope effect, or to serve as internal standards in quantitative bioanalysis. nuvisan.com
The synthesis of deuterated analogs, such as those labeled on the diethylamino group or the xylidino methyl groups, involves using deuterated starting materials. For example, to label the ethyl groups of the diethylamino moiety, a deuterated diethylamine ([²H]diethylamine) would be used in the final amination step of the synthesis.
Table 2: General Synthetic Scheme for Deuterium-Labeling (Diethylamino Moiety)
| Step | Reactant 1 | Reactant 2 | Labeled Intermediate/Product | Purpose |
| 1 | 2,6-dimethylaniline | Chloroacetyl chloride | α-chloro-2,6-dimethylacetanilide | Synthesis of the unlabeled intermediate. |
| 2 | α-chloro-2,6-dimethylacetanilide | Diethylamine-[d10] | Acetamide, N,N-di([²H₅]ethyl)-2-(2,6-xylidino)- | Final deuterated product for pharmacokinetic or metabolic studies. |
Similarly, a foundational study by Keenaghan and Boyes in 1972 utilized a tritium (³H) labeled version of the compound to investigate its distribution, metabolism, and excretion in various species, including humans. nih.gov While the specific synthetic details are not elaborated in the publication, the approach would have involved introducing a tritium-labeled precursor in a similar strategic manner. Such studies are vital for understanding species-specific differences in drug metabolism. nih.gov
The synthesis of isotopic analogs, while following established chemical reactions, requires specialized handling protocols and facilities, particularly for radioactive isotopes like ¹⁴C and ³H. The purification and analysis of the final labeled product are critical to ensure high radiochemical and chemical purity, which is essential for the validity of the subsequent mechanistic studies. selcia.com
Advanced Analytical Method Development for Research Applications of Acetamide, N,n Dimethyl 2 2,6 Xylidino
Chromatographic Methodologies
Chromatography is the cornerstone of analytical chemistry for separating and quantifying components of a mixture. For Acetamide (B32628), N,N-dimethyl-2-(2,6-xylidino)-, various chromatographic techniques have been optimized to suit different analytical challenges.
Development of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Methods
High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most widely used techniques for the analysis of Acetamide, N,N-dimethyl-2-(2,6-xylidino)-. These methods offer high resolution, accuracy, and the flexibility to analyze the compound in various forms, from bulk drug substances to complex biological fluids.
Development of these methods often focuses on creating stability-indicating assays, which can separate the active compound from its potential degradation products and impurities. news-medical.net A typical reversed-phase HPLC (RP-HPLC) method involves a C18 column with a mobile phase consisting of an aqueous buffer (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile. weebly.comasahilab.co.jp Detection is commonly performed using a UV detector, with a wavelength set around 210-230 nm. weebly.com
UPLC methods utilize columns with smaller particle sizes (typically under 2 µm), which allows for faster analysis times and improved separation efficiency compared to traditional HPLC. news-medical.net For instance, a stability-indicating UPLC method was developed using an Agilent Eclipse Plus C18 column (100x4.6 mm, 1.8 µm) with a gradient elution of potassium dihydrogen phosphate (B84403) buffer (pH 4.5) and acetonitrile, achieving a short runtime of 14 minutes. news-medical.net Such methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure linearity, precision, accuracy, and robustness. asahilab.co.jp
Table 1: Example HPLC and UPLC Method Parameters for Acetamide, N,N-dimethyl-2-(2,6-xylidino)- Analysis
| Parameter | HPLC Method weebly.com | UPLC Method news-medical.net |
| Column | C18 | Agilent Eclipse Plus C18 (100x4.6 mm, 1.8 µm) |
| Mobile Phase | Acetonitrile:Potassium Dihydrogen Phosphate Buffer (pH 5.5; 0.02 M) (26:74) | Gradient of Acetonitrile and Potassium Dihydrogen Phosphate Buffer (pH 4.5) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 230 nm | Photodiode Array (PDA) at 230 nm |
| Retention Time | ~7 min | < 14 min (for compound and impurities) |
| Application | Quantification in EVA matrix, plasma, and other fluids. | Stability-indicating assay for pharmaceutical dosage forms. |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is another powerful technique for the analysis of Acetamide, N,N-dimethyl-2-(2,6-xylidino)-, particularly due to its high sensitivity and efficiency. GC analysis often requires the analyte to be volatile and thermally stable. While many drugs require chemical derivatization to increase their volatility for GC analysis, studies have shown that Acetamide, N,N-dimethyl-2-(2,6-xylidino)- can be analyzed directly without derivatization. nih.govnih.gov
A rapid and specific GC assay for this compound in plasma and blood involves a single-step liquid-liquid extraction followed by direct injection into the GC system, equipped with a Flame Ionization Detector (FID). nih.govbrieflands.com A validated GC-FID method demonstrated high specificity and a short chromatographic run time of 8.5 minutes. brieflands.com Another method developed for the simultaneous estimation of Lidocaine (B1675312) and Prilocaine in a topical cream used a Zebron DB drug column with nitrogen as the carrier gas, achieving retention times of 5.1 and 5.4 minutes, respectively. japsonline.com
Although direct analysis is common, the principle of derivatization—reacting the analyte with a reagent to form a more volatile and thermally stable derivative—remains a key strategy in GC for many other compounds. jfda-online.com This process can improve peak shape and detector response. However, for Acetamide, N,N-dimethyl-2-(2,6-xylidino)-, the development of direct analysis methods has proven to be efficient and sufficient for many research and quality control applications. brieflands.comjapsonline.com
Chiral Chromatography for Enantiomer Separation
The compound Acetamide, N,N-dimethyl-2-(2,6-xylidino)- is an achiral molecule. weebly.comweebly.com A chiral center, typically a carbon atom bonded to four different groups, is absent in its structure. Consequently, the compound does not exist as enantiomers (non-superimposable mirror images), and therefore, chiral chromatography for the purpose of enantiomer separation is not applicable to the parent compound itself.
However, the field of local anesthetics includes many chiral compounds where enantioselective analysis is critically important. tandfonline.comresearchgate.net For example, Bupivacaine and Mepivacaine possess a chiral center and are often used as racemic mixtures. tandfonline.com Research has shown that the different enantiomers of these related drugs can have significantly different pharmacological and toxicological profiles. researchgate.net The development of chiral chromatography methods, often using chiral stationary phases (CSPs) like those based on cellulose (B213188) or amylose (B160209) derivatives, has been essential for studying the properties of individual enantiomers of these other local anesthetics. japsonline.comwisdomlib.org This distinction highlights the structural specificity of analytical requirements within the broader class of local anesthetic drugs.
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method (like GC or LC) with a spectroscopic detection method (like Mass Spectrometry or NMR), provide a powerful tool for both quantification and structural identification.
GC-MS and LC-MS Methodologies for Detection and Quantification in Research Samples
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for quantifying Acetamide, N,N-dimethyl-2-(2,6-xylidino)- and its metabolites in complex biological samples such as plasma, serum, and urine. tandfonline.combu.edu.eg These methods typically use a simple extraction technique, such as liquid-liquid or solid-phase extraction, to isolate the analyte from the biological matrix. bu.edu.eg
In LC-MS/MS analysis, the compound is first separated by an LC system and then ionized, commonly using electrospray ionization (ESI) in positive mode. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which monitors a specific precursor-to-product ion transition. For Acetamide, N,N-dimethyl-2-(2,6-xylidino)-, a common transition is from the precursor ion m/z 235.1 to the product ion m/z 86.15. bu.edu.eg This high specificity allows for very low limits of quantification (LOQ), often in the range of 0.5 to 1.0 ng/mL in plasma. nih.govtandfonline.com
Table 2: Example LC-MS/MS Parameters and Performance
| Parameter | Method 1 tandfonline.com | Method 2 bu.edu.eg | Method 3 researchgate.net |
| Matrix | Serum, Plasma, Urine, Milk | Human Plasma | Dog and Horse Plasma |
| Extraction | Solid-Phase Extraction (SPE) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| LC Column | BetaBasic-18 | Not Specified | ODS Hypersil |
| Ionization | ESI Positive | ESI Positive | ESI Positive |
| MS Transition (m/z) | Not Specified | 235.10 → 86.15 | 235 → 86 |
| Limit of Quantification (LOQ) | 1.0 ng/mL | 0.10 ng/mL | 2.5 ng/mL (Dog Plasma) |
| Linearity Range | 0.4 - 1000 ng/mL | 0.10 - 201.80 ng/mL | 2.5 - 1000 ng/mL |
Gas chromatography-mass spectrometry (GC-MS) has also been utilized for the determination of the compound and its metabolites, providing robust and reliable quantification. bu.edu.eg
Coupling with NMR for On-Line Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of chemical compounds. brieflands.com While standalone NMR is frequently used to confirm the structure of Acetamide, N,N-dimethyl-2-(2,6-xylidino)- and to investigate its degradation products under stress conditions, brieflands.comresearchgate.net its direct, on-line coupling with a chromatographic separation technique like HPLC (LC-NMR) represents a frontier in analytical chemistry. wisdomlib.org
On-line LC-NMR allows for the separation of components in a complex mixture, such as a drug formulation with its impurities or a biological sample with metabolites, followed by the immediate acquisition of NMR spectra for each separated peak. wisdomlib.orgijfmr.com This provides unambiguous structural information without the need for manual isolation of each component. While specific published applications of on-line LC-NMR for Acetamide, N,N-dimethyl-2-(2,6-xylidino)- are not widespread, the technique's potential is significant. It could be applied to:
Impurity Identification: Directly elucidate the structure of unknown impurities detected during HPLC analysis of the bulk drug.
Metabolite Characterization: Separate and identify novel metabolites in research samples, providing crucial information on metabolic pathways.
Forced Degradation Studies: Unambiguously identify the chemical structures of products formed under stress conditions (acidic, alkaline, oxidative), as investigated in off-line NMR studies. brieflands.com
The development of more sensitive NMR probes and advanced solvent suppression techniques continues to make LC-NMR an increasingly viable tool for the comprehensive characterization of compounds like Acetamide, N,N-dimethyl-2-(2,6-xylidino)- in complex research samples. wisdomlib.org
Spectroscopic Assays for Monitoring Reactions
The synthesis of Acetamide, N,N-dimethyl-2-(2,6-xylidino)-, a critical step in its production for research applications, benefits significantly from advanced analytical monitoring techniques. Spectroscopic assays, in particular, offer powerful tools for real-time, non-invasive analysis of reaction kinetics,mechanisms, and endpoint determination. These methods provide continuous data streams, allowing for precise control over reaction parameters and ensuring optimal yield and purity of the final compound. By tracking the concentration changes of reactants, intermediates, and products, researchers can gain a deeper understanding of the transformation process.
Real-Time UV-Vis or Fluorescence Monitoring
The progress of the amidation reaction to form Acetamide, N,N-dimethyl-2-(2,6-xylidino)- can be effectively monitored in real-time using Ultraviolet-Visible (UV-Vis) or fluorescence spectroscopy. These techniques are particularly well-suited for this synthesis due to the distinct electronic properties of the aromatic reactant, 2,6-xylidine, compared to the resulting amide product.
UV-Vis Spectroscopy: The aromatic ring of the 2,6-xylidine reactant exhibits characteristic UV absorbance maxima. As the reaction proceeds, the lone pair of electrons on the nitrogen atom becomes involved in the newly formed amide bond. This change in the electronic environment of the chromophore leads to a shift in the absorbance spectrum. By monitoring the decrease in absorbance at a wavelength characteristic of the 2,6-xylidine or the increase in absorbance at a wavelength corresponding to the product, a real-time reaction profile can be generated. This allows for the precise determination of reaction kinetics and the detection of the reaction endpoint.
Hypothetical UV-Vis Monitoring Data
| Time (minutes) | Absorbance at λmax of 2,6-xylidine | Product Concentration (mM) |
|---|---|---|
| 0 | 1.25 | 0.00 |
| 10 | 0.98 | 0.27 |
| 20 | 0.75 | 0.50 |
| 30 | 0.55 | 0.70 |
| 40 | 0.38 | 0.87 |
| 50 | 0.24 | 1.01 |
| 60 | 0.15 | 1.10 |
| 70 | 0.10 | 1.15 |
| 80 | 0.10 | 1.15 |
Fluorescence Spectroscopy: Aromatic amines such as 2,6-xylidine are known to exhibit fluorescence. nih.gov The fluorescence properties, including the quantum yield and emission wavelength, are highly sensitive to the chemical environment of the aromatic ring and the nitrogen atom. The formation of the amide bond during the synthesis of Acetamide, N,N-dimethyl-2-(2,6-xylidino)- significantly alters the electronic structure. This can lead to a quenching of the initial fluorescence of the reactant or the appearance of a new fluorescence signal from the product. By monitoring these changes in fluorescence intensity or wavelength over time, a highly sensitive and selective measurement of the reaction progress can be achieved.
Hypothetical Fluorescence Monitoring Data
| Time (minutes) | Relative Fluorescence Intensity (a.u.) | Reaction Completion (%) |
|---|---|---|
| 0 | 98.5 | 0.0 |
| 5 | 75.2 | 23.7 |
| 10 | 58.1 | 41.0 |
| 15 | 42.3 | 57.1 |
| 20 | 29.8 | 69.8 |
| 25 | 18.4 | 81.3 |
| 30 | 10.1 | 89.7 |
| 35 | 5.5 | 94.4 |
| 40 | 5.2 | 94.7 |
In Situ Spectroscopic Analysis
In situ spectroscopic techniques, particularly Fourier-Transform Infrared (FTIR) spectroscopy, provide a powerful means to monitor the synthesis of Acetamide, N,N-dimethyl-2-(2,6-xylidino)- directly within the reaction vessel without the need for sampling. This approach offers a detailed, real-time molecular-level view of the chemical transformation.
By immersing an attenuated total reflectance (ATR) probe into the reaction mixture, FTIR spectra can be continuously collected. The progress of the amidation is tracked by observing the disappearance of vibrational bands corresponding to the reactants and the simultaneous appearance of bands characteristic of the product. Specifically, the consumption of the 2,6-xylidine can be monitored by the decrease in the intensity of the N-H stretching vibrations. Concurrently, the formation of the Acetamide, N,N-dimethyl-2-(2,6-xylidino)- product is clearly indicated by the emergence and growth of the strong carbonyl (C=O) stretching band of the tertiary amide group. mt.com This method allows for the tracking of each reaction component, providing rich data for kinetic modeling and process optimization. mt.com
Hypothetical In Situ FTIR Monitoring Data
| Wavenumber (cm⁻¹) | Functional Group | Species | Change Over Time |
|---|---|---|---|
| 3400-3500 | N-H Stretch | 2,6-xylidine (Reactant) | Decrease |
| 1780-1810 | C=O Stretch | Acyl Halide (Reactant) | Decrease |
| 1640-1680 | C=O Stretch (Amide I) | Acetamide, N,N-dimethyl-2-(2,6-xylidino)- (Product) | Increase |
Future Prospects and Emerging Research Areas for Acetamide, N,n Dimethyl 2 2,6 Xylidino
Acetamide (B32628), N,N-dimethyl-2-(2,6-xylidino)-, commonly known as Lidocaine (B1675312), is a compound with a well-established role in the pharmaceutical sector. However, its future applications are expanding into novel and exciting areas of chemical research. This article explores the emerging prospects for this molecule, focusing on its integration with materials science, its function in complex molecular systems, the development of environmentally conscious synthesis methods, and the theoretical prediction of new functionalities.
Q & A
Q. What are the optimized synthetic routes for N,N-dimethyl-2-(2,6-xylidino)acetamide, and what reaction conditions ensure high yield and purity?
Methodological Answer: The synthesis typically involves a nucleophilic substitution or condensation reaction. A validated approach includes:
- Step 1: React 2,6-dimethylaniline with dimethylacetyl chloride in anhydrous dichloromethane under nitrogen.
- Step 2: Use a base (e.g., triethylamine) to neutralize HCl byproducts.
- Step 3: Maintain temperatures at 0–5°C during reagent addition to control exothermicity, followed by stirring at room temperature for 12 hours .
- Purification: Recrystallization from ethanol/water (80:20 v/v) yields >90% purity.
Q. Which spectroscopic techniques are most effective for characterizing N,N-dimethyl-2-(2,6-xylidino)acetamide?
Methodological Answer:
- 1H NMR (400 MHz, CDCl₃): Key signals include δ 2.28 (s, 6H, Ar–CH₃), δ 2.97 (s, 6H, N–CH₃), and δ 7.10–7.25 (m, 3H, aromatic protons).
- IR (KBr): Peaks at 1650 cm⁻¹ (amide C=O stretch) and 1240 cm⁻¹ (C–N stretch) confirm the acetamide backbone .
- Mass Spectrometry (EI): Molecular ion [M⁺] at m/z 220.3 (calculated for C₁₂H₁₆N₂O: 220.12).
Validation: Compare with reference spectra from PubChem or NIST databases .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., ion channels or enzymes)?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Use the crystal structure of target proteins (e.g., voltage-gated sodium channels) from the PDB. Prepare the ligand by optimizing geometry at the B3LYP/6-31G* level .
- Key Parameters:
- Grid box size: 25 × 25 × 25 Å centered on the active site.
- Affinity scores < -7.0 kcal/mol suggest strong binding.
- MD Simulations (GROMACS): Run 100 ns trajectories to assess stability of ligand-protein complexes. RMSD < 2.0 Å indicates stable binding .
Data Contradictions: Discrepancies in docking scores may arise from protonation states or solvent models. Validate with in vitro assays (e.g., patch-clamp electrophysiology) .
Q. How can researchers resolve discrepancies in reported pharmacological activities (e.g., antiarrhythmic vs. neurodepressive effects)?
Methodological Answer:
- Meta-Analysis Framework:
- Assay Conditions: Compare concentrations (µM vs. mM), vehicle solvents (DMSO vs. saline), and cell lines/tissue sources.
- Structural Analogues: Test derivatives (e.g., chloro- or cyano-substituted acetamides) to isolate pharmacophore contributions .
- Dose-Response Curves: Use Hill slopes to differentiate efficacy (EC₅₀) vs. toxicity (LD₅₀).
Example Findings:
| Study | Activity Reported | EC₅₀ (µM) | Model System |
|---|---|---|---|
| Antiarrhythmic (2023) | Na⁺ Channel Block | 12.5 | Rat Cardiomyocytes |
| Neurodepressive (2024) | GABA Receptor Modulation | 45.2 | Mouse Cortical Neurons |
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Co-Solvent Systems: Use PEG-400/water (40:60) or cyclodextrin complexes (e.g., HP-β-CD) to enhance aqueous solubility (>5 mg/mL).
- Pharmacokinetics: Administer intravenously (1 mg/kg) in Sprague-Dawley rats; measure plasma half-life (t₁/₂) via LC-MS/MS.
- Metabolite Identification: Incubate with liver microsomes (human/rat) to detect oxidative metabolites (e.g., hydroxylation at the xylidino ring) .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Accelerated Stability Testing (ICH Q1A): Store at 25°C/60% RH and 40°C/75% RH for 6 months. Monitor degradation via HPLC.
- Key Findings:
- 25°C: >95% purity retained after 6 months in amber glass vials.
- 40°C: Degradation to 2,6-xylidine (5–7%) due to hydrolysis.
- Recommendation: Store desiccated at -20°C for long-term stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
